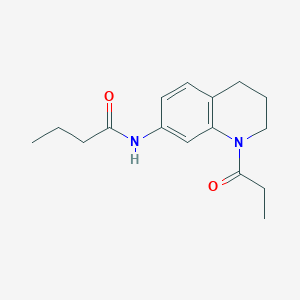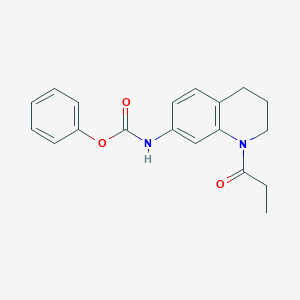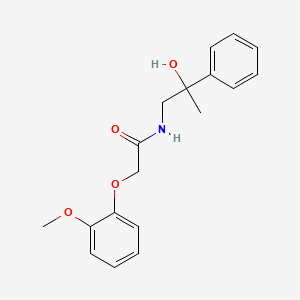
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea (DMPU) is a small molecule that has a wide range of applications in scientific research. It has been used in various experiments to study the biochemical and physiological effects of various compounds. DMPU has a unique chemical structure and is a useful tool in the study of biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosine kinase. This inhibition leads to the inhibition of certain biochemical processes, such as protein synthesis. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to interact with certain receptors, such as G-protein coupled receptors, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase, which can lead to changes in cell signaling pathways. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to interact with certain receptors, such as G-protein coupled receptors, which can lead to changes in cell signaling pathways. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of experiments. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has a relatively low toxicity, which makes it a safe choice for use in lab experiments. The main limitation of 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
The potential future directions for the use of 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea include further studies of its mechanisms of action and its effects on various biochemical and physiological processes. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could be used in further studies of the effects of various environmental toxins and pollutants. 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could also be used in further studies of the effects of various drugs and compounds. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could be used in further studies of the effects of various diseases and disorders. Finally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could be used in further studies of the effects of various dietary and lifestyle changes.
Synthesis Methods
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea can be synthesized by a variety of methods. The most common method is the reaction of 2,4-dimethoxybenzaldehyde with 2-hydroxy-2-phenylpropylurea in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound in high yields.
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been used in a variety of scientific research applications. It has been used in studies to investigate the biochemical and physiological effects of various compounds and drugs. It has also been used to study the mechanism of action of various compounds. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been used to study the effects of various environmental toxins and pollutants.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(22,13-7-5-4-6-8-13)12-19-17(21)20-15-10-9-14(23-2)11-16(15)24-3/h4-11,22H,12H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWREZNCWBAKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=C(C=C1)OC)OC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

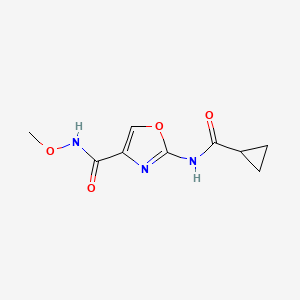

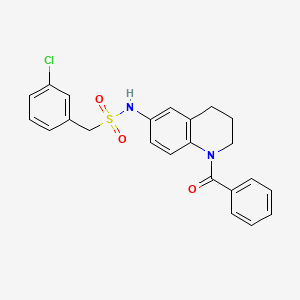
![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6495777.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6495784.png)
![N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide](/img/structure/B6495790.png)


![4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6495815.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6495819.png)
